1-Ethyl-4-(4-propoxycyclohexyl)benzene
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Overview
Description
1-Ethyl-4-(4-propoxycyclohexyl)benzene is an organic compound with the molecular formula C17H26O It is a derivative of benzene, characterized by the presence of an ethyl group and a propoxycyclohexyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-propoxycyclohexyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(4-propoxycyclohexyl)benzene can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes.
Scientific Research Applications
1-Ethyl-4-(4-propoxycyclohexyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Ethyl-4-(4-propoxycyclohexyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The presence of electron-donating groups like the ethyl and propoxycyclohexyl groups can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
1-Ethyl-4-(4-propylcyclohexyl)benzene: Similar structure but with a propyl group instead of a propoxy group.
1-Ethyl-4-(4-methoxycyclohexyl)benzene: Contains a methoxy group instead of a propoxy group.
1-Ethyl-4-(4-butoxycyclohexyl)benzene: Features a butoxy group instead of a propoxy group.
Uniqueness: 1-Ethyl-4-(4-propoxycyclohexyl)benzene is unique due to the presence of the propoxy group, which can impart different chemical and physical properties compared to its analogs.
Properties
CAS No. |
168832-48-2 |
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Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-ethyl-4-(4-propoxycyclohexyl)benzene |
InChI |
InChI=1S/C17H26O/c1-3-13-18-17-11-9-16(10-12-17)15-7-5-14(4-2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3 |
InChI Key |
RPWUYWHNXILXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCC(CC1)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
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